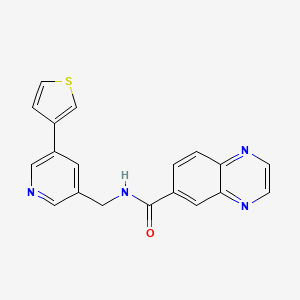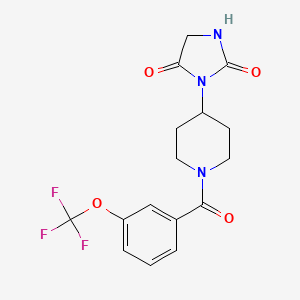
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Aplicaciones Científicas De Investigación
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives, like imidazolidine-2,4-dione, are recognized for their significant role in medicinal chemistry. These compounds are part of a broader class of heterocycles known for their biological and pharmacological activities. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications due to their diverse biological properties. They are crucial in synthesizing non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is a notable method in the synthesis of hydantoin, facilitating the production of important natural products and new organic compounds as potential therapeutics (Shabnam Babu Shaikh et al., 2023).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs), another structurally related class, have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling cascade. These compounds, including imidazolidine-2,4-dione analogs, have been investigated for their potential to treat or manage various diseases, including Type 2 Diabetes Mellitus (T2DM). The research highlights the structural amendments in the TZD scaffold to optimize the design of potential PTP 1B inhibitors. Specific derivatives have shown potent activity, indicating the importance of structural configuration for biological activity (S. Verma et al., 2019).
Potential in CNS Drug Synthesis
Functional chemical groups, including those found in hydantoin and thiazolidinedione derivatives, may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. These groups form the basis for designing drugs with effects ranging from depression to convulsion management. The study emphasizes the role of heterocycles with nitrogen, sulfur, and oxygen in creating organic compounds with potential CNS effects (S. Saganuwan, 2017).
Propiedades
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)26-12-3-1-2-10(8-12)14(24)21-6-4-11(5-7-21)22-13(23)9-20-15(22)25/h1-3,8,11H,4-7,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUANYQPZIXMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

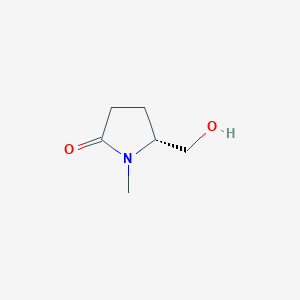
![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)
![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)
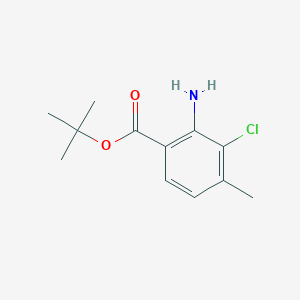

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)
![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)
![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)
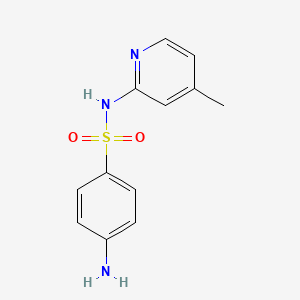

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)
